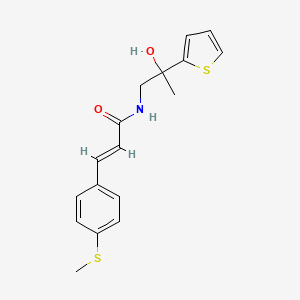

(E)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(4-(methylthio)phenyl)acrylamide

Descripción

Propiedades

IUPAC Name |

(E)-N-(2-hydroxy-2-thiophen-2-ylpropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S2/c1-17(20,15-4-3-11-22-15)12-18-16(19)10-7-13-5-8-14(21-2)9-6-13/h3-11,20H,12H2,1-2H3,(H,18,19)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKJRNBFCPWGFU-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=CC1=CC=C(C=C1)SC)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)/C=C/C1=CC=C(C=C1)SC)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(4-(methylthio)phenyl)acrylamide is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. The structural features include:

- Thiophene ring : Contributes to the compound's electronic properties and potential interactions with biological targets.

- Hydroxy group : May enhance solubility and reactivity.

- Methylthio group : Can influence metabolic stability and binding affinity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study: In Vitro Efficacy

A study evaluated the compound's efficacy against human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.85 | Induction of apoptosis |

| A549 | 4.53 | Cell cycle arrest at G0/G1 phase |

These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown antimicrobial activity against several bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Research Findings

A comparative study on antimicrobial efficacy revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

These results indicate that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammation, such as cyclooxygenase (COX).

- Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis, thereby influencing signaling pathways.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound with target proteins. These studies suggest strong interactions with active sites of enzymes like COX-II, which is crucial for its anti-inflammatory and anticancer effects .

Comparación Con Compuestos Similares

Key Observations :

- The target compound’s methylthio group distinguishes it from analogs with nitro (e.g., 5112) or methoxy substituents (e.g., compound 1 in ).

- The hydroxypropyl chain may confer improved aqueous solubility compared to alkyl chains (e.g., propyl in 5112) .

- Unlike the pyridine-containing analog in , the target lacks aromatic nitrogen atoms, which could reduce π-π stacking interactions but improve metabolic stability.

Key Differences :

Key Insights :

- The target’s methylthio group may reduce anti-inflammatory potency compared to compound 2 in , which has a hydroxyl group critical for NO inhibition.

- Thiophene-containing acrylamides (e.g., ) often exhibit kinase or protease inhibition, suggesting the target may share similar mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.